molecular formula C19H16O3 B8176993 4-(Benzyloxy)-8-methyl-2-naphthoic Acid

4-(Benzyloxy)-8-methyl-2-naphthoic Acid

Cat. No.: B8176993
M. Wt: 292.3 g/mol
InChI Key: JCRPWONFCIOOTF-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-8-methyl-2-naphthoic Acid (C₁₉H₁₆O₃, molecular weight: 292.3 g/mol) is a substituted naphthoic acid derivative featuring a benzyloxy group at the 4-position, a methyl group at the 8-position, and a carboxylic acid moiety at the 2-position of the naphthalene ring (IUPAC name: 8-methyl-4-phenylmethoxynaphthalene-2-carboxylic acid) . It exists as a white to yellow solid, though detailed physicochemical properties such as melting point, solubility, and stability remain unspecified in publicly available data.

Properties

IUPAC Name

8-methyl-4-phenylmethoxynaphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-13-6-5-9-16-17(13)10-15(19(20)21)11-18(16)22-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRPWONFCIOOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=CC=C1)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of Methyl 4-Hydroxy-8-methyl-2-naphthoate

The synthesis begins with methyl 4-hydroxy-8-methyl-2-naphthoate (6 ), which undergoes O-benzylation using benzyl chloride in dimethylformamide (DMF) under basic conditions.

Reaction Conditions:

  • Substrate : Methyl 4-hydroxy-8-methyl-2-naphthoate (0.83–1.0 kg scale).

  • Reagents : Benzyl chloride (1.05–1.4 equivalents), potassium carbonate (1.4 equivalents).

  • Solvent : DMF (3.3–5.0 L per kg substrate).

  • Temperature : 50–80°C.

  • Workup : Dilution with dichloromethane (DCM), washing with water, and vacuum distillation to remove DMF.

Intermediate Isolation:

The crude methyl 4-(benzyloxy)-8-methyl-2-naphthoate (7 ) is obtained as an oily residue, typically used directly in the next step without further purification.

Hydrolysis to 4-(Benzyloxy)-8-methyl-2-naphthoic Acid

The ester intermediate (7 ) undergoes alkaline hydrolysis to yield the target carboxylic acid.

Reaction Conditions:

  • Reagents : Aqueous NaOH (4–8 equivalents), methanol, toluene.

  • Solvent : Toluene-methanol mixture (5:6.6 v/v).

  • Temperature : Reflux (≈100°C) for 2 hours.

  • Workup :

    • Gradual addition of water to precipitate the product.

    • Acidification with 4M HCl to pH 1–2.

    • Filtration, washing with cold water, and drying at 70°C.

Yield and Purity:

  • Yield : 92.5–95%.

  • Purity : ≥99.9% (by crystallization from toluene).

Alternative Synthetic Approaches

Friedel-Crafts Acylation and Oxidation

While less prevalent, some routes employ Friedel-Crafts acylation to construct the naphthalene backbone, followed by oxidation and benzylation.

Key Steps:

  • Friedel-Crafts Acylation : Formation of the methyl-substituted naphthalene skeleton using acetyl chloride and AlCl₃.

  • Oxidation : Conversion of methyl groups to carboxylic acids using KMnO₄ or CrO₃.

  • Benzylation : Similar to the primary method.

Limitations:

  • Lower overall yields (≈60–70%) due to multiple steps.

  • Requires harsh oxidizing agents, complicating scalability.

Relevance:

  • Demonstrates the feasibility of halogenation strategies for functionalizing naphthalene cores.

  • Potential adaptation for introducing methyl or benzyloxy groups.

Purification and Characterization

Crystallization Techniques

  • Solvent : Toluene (29.4 L per kg crude product).

  • Temperature : Cooling to 10°C to precipitate pure product.

  • Outcome : Off-white crystals with 99.9% purity.

Analytical Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ = 2.56 (s, 3H, 8-CH₃), 5.19 (s, 2H, OCH₂Ph), 7.28–7.45 (m, 5H, aromatic).

  • HPLC : Purity ≥99.9%.

Industrial-Scale Considerations

Solvent and Reagent Optimization

  • DMF Substitution : Trials with THF or acetonitrile showed reduced yields (70–80%).

  • Benzyl Chloride Equivalents : Excess (1.4 equivalents) minimizes side products.

Comparative Analysis of Methods

Parameter Primary Method Friedel-Crafts Route
Yield92.5–95%60–70%
Purity≥99.9%85–90%
ScalabilityHigh (kg-scale proven)Moderate
CostModerateHigh (oxidants)
Environmental ImpactManageableHigh (harsh reagents)

Chemical Reactions Analysis

Esterification and Transesterification

The carboxylic acid group undergoes esterification with alcohols under acidic or basic conditions. For example, reaction with methanol in the presence of sulfuric acid yields methyl 4-(benzyloxy)-8-methyl-2-naphthoate, a key intermediate in industrial processes.

Reaction Conditions Yield Purity
Esterification with MeOHH<sub>2</sub>SO<sub>4</sub>, reflux92%99.9%
Transesterification with t-BuOHDPPA, Et<sub>3</sub>N, toluene88%99.6%

Mechanistically, the acid is activated via protonation (acidic conditions) or deprotonation (basic conditions) to form an acyloxy intermediate, which reacts with the alcohol nucleophile .

Bromination at the Naphthalene Core

Electrophilic bromination occurs at the methyl-substituted position (C8) using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at low temperatures (-10°C) .

Key steps :

  • Radical initiation by NBS generates bromine radicals.

  • Regioselective hydrogen abstraction at the methyl group (C8) due to steric and electronic effects.

  • Bromine radical addition forms 8-bromomethyl derivatives .

Experimental data :

  • Solvent : THF

  • Temperature : -10°C

  • Equivalents : 1.05 eq NBS

  • Workup : Quenched with Na<sub>2</sub>SO<sub>3</sub>, extracted with ethyl acetate .

Hydrolysis of the Benzyl Ether

The benzyloxy group is cleaved under hydrogenolysis (H<sub>2</sub>/Pd-C) or acidic conditions (HCl/MeOH), yielding 4-hydroxy-8-methyl-2-naphthoic acid .

Conditions and outcomes :

Method Reagents Yield
HydrogenolysisH<sub>2</sub>, Pd-C85%
Acidic hydrolysis4M HCl in toluene91%

The reaction proceeds via protonation of the ether oxygen, followed by SN1 or SN2 cleavage of the benzyl group .

Decarboxylation Reactions

Thermal or radical-mediated decarboxylation removes the carboxylic acid group, forming 4-(benzyloxy)-8-methylnaphthalene. This is achieved using Barton esters (e.g., N-acyloxy-2-pyridinethione) or lead tetraacetate .

Mechanistic pathway :

  • Formation of a carboxyl radical via homolytic cleavage.

  • Radical recombination or halogen abstraction (e.g., with CCl<sub>4</sub>) yields decarboxylated products .

Example :

  • Reagent : N-acyloxy-2-pyridinethione

  • Solvent : CCl<sub>4</sub>

  • Yield : 68%

Alkylation and Glycidylation

The carboxylic acid reacts with alkyl halides or epoxides. For instance, treatment with (S)-glycidyl nosylate in THF/toluene yields glycidated derivatives, useful in prodrug synthesis .

Conditions :

  • Base : KOtBu (1.39 eq)

  • Temperature : 25°C

  • Time : 2 hours

  • Yield : 89%

Curtius Rearrangement

The acid is converted to the corresponding amine via a Curtius rearrangement. Reaction with diphenylphosphoryl azide (DPPA) and tert-butyl alcohol forms tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate .

Steps :

  • Formation of acyl azide intermediate.

  • Thermal decomposition to isocyanate.

  • Trapping with tert-butanol to yield carbamate .

Data :

  • Reagents : DPPA, Et<sub>3</sub>N

  • Yield : 88%

Oxidation and Reduction

  • Oxidation : The methyl group (C8) is oxidized to a carboxyl group using KMnO<sub>4</sub> under acidic conditions .

  • Reduction : The carboxylic acid is reduced to a primary alcohol using LiAlH<sub>4</sub>, though this is less common due to competing ester reduction.

Scientific Research Applications

Synthetic Applications

4-(Benzyloxy)-8-methyl-2-naphthoic acid serves as a crucial building block in organic synthesis. It is often utilized to create more complex molecules through various chemical reactions, such as:

  • Esterification : The compound can be transformed into esters, which are valuable in the production of fragrances and flavoring agents.
  • Synthesis of Anticancer Agents : It has been employed in the synthesis of duocarmycin analogs, which are known for their potent anticancer properties. For instance, it acts as a linker in the preparation of duocarmycin payloads for targeted cancer therapies .

Recent studies have highlighted the potential biological activities of this compound:

  • Antitumor Activity : The compound has demonstrated promising results in inhibiting tumor growth in various cancer models. In particular, its derivatives have been studied for their ability to target specific cancer cell pathways .
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, suggesting that this compound may also possess antimicrobial properties.

Case Study 1: Synthesis and Evaluation of Duocarmycin Payloads

In a study focused on developing new anticancer drugs, this compound was used as part of a linker system to attach duocarmycin derivatives. These compounds were evaluated for their cytotoxicity against cancer cell lines, demonstrating significant potency compared to existing treatments .

Case Study 2: Structure-Activity Relationship Studies

Research involving structure-activity relationship (SAR) studies has shown that modifications to the benzyloxy group can enhance the biological activity of naphthoic acid derivatives. This approach has led to the identification of more effective inhibitors for targets such as InhA in Mycobacterium tuberculosis .

Industrial Applications

The compound is also relevant in industrial applications:

  • Polymer Science : Due to its thermal stability and flame-retardant properties, this compound is incorporated into plastics and coatings. This enhances the durability and safety profiles of these materials.
Application AreaDescription
Organic SynthesisBuilding block for esters and complex molecules
Drug DevelopmentAntitumor agent and linker for targeted therapies
Material ScienceEnhances thermal stability and flame resistance

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-8-methyl-2-naphthoic Acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The methyl group at the eighth position may affect the compound’s steric properties, impacting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 7-(Benzyloxy)-2-naphthoic Acid

The positional isomer 7-(benzyloxy)-2-naphthoic acid (C₁₈H₁₄O₃, molecular weight: 278.3 g/mol) shares the naphthalene backbone and carboxylic acid group but differs in the substitution pattern: the benzyloxy group is located at the 7-position instead of the 4-position, and it lacks the 8-methyl group .

Key Differences:
  • Electronic Effects : The 4-position benzyloxy group in the target compound may exert distinct electronic effects on the carboxylic acid group compared to the 7-position isomer. This could influence acidity (pKa) and reactivity in coupling reactions.
Table 1: Structural and Physical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
4-(Benzyloxy)-8-methyl-2-naphthoic Acid C₁₉H₁₆O₃ 292.3 4-OBz, 8-Me, 2-COOH White-yellow solid
7-(Benzyloxy)-2-naphthoic Acid C₁₈H₁₄O₃ 278.3 7-OBz, 2-COOH Not reported

Functional Group Analogs: Benzyloxy-Substituted Carboxylic Acids

Benzyloxy-substituted carboxylic acids are common intermediates in medicinal chemistry. For example:

  • 4-(4-Substituted Benzyloxy)phenyl-pyrrole-2-carboxylic acids (e.g., from ) feature a pyrrole ring instead of naphthalene. These compounds were designed as mtFabH inhibitors, highlighting the role of benzyloxy groups in enzyme binding .
  • 4-(Benzyloxy)-3-chlorobenzaldehyde () is used in synthesizing pyrrolidine derivatives, demonstrating benzyloxy’s utility as a protective group in multi-step syntheses .
Key Differences:
  • Biological Relevance : While mtFabH inhibitors in prioritize substituted phenyl-pyrrole scaffolds, naphthalene derivatives like the target compound may occupy distinct biological niches due to differences in lipophilicity and steric demands.

Substituent Impact on Physicochemical Properties

  • Acidity : The electron-withdrawing benzyloxy group at the 4-position may lower the pKa of the carboxylic acid compared to analogs with electron-donating substituents.

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